molecular formula C11H13NO2 B14735946 methyl (Z)-3-anilinobut-2-enoate

methyl (Z)-3-anilinobut-2-enoate

Cat. No.: B14735946
M. Wt: 191.23 g/mol
InChI Key: LAPKGJRJPQKJKI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-3-anilinobut-2-enoate is a β-enamino ester characterized by a conjugated enamine system and an ester functional group. This compound is synthesized via the condensation of methyl 3-oxobutanoate with substituted anilines under catalytic conditions. For instance, methyl (Z)-3-(4-ethoxyanilino)but-2-enoate (a derivative) was prepared using InBr₃ under solvent-free conditions, yielding a crystalline product analyzed via single-crystal X-ray diffraction (R factor = 0.042) . β-Enamino esters like this are critical intermediates in synthesizing bioactive molecules, including β-enamino acids and heterocycles such as oxazoloquinolines .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (Z)-3-anilinobut-2-enoate

InChI

InChI=1S/C11H13NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8-

InChI Key

LAPKGJRJPQKJKI-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/NC1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (Z)-3-anilinobut-2-enoate can be synthesized through a variety of methods. One common approach involves the condensation of aniline with methyl acetoacetate under basic conditions, followed by the isomerization of the resulting product to obtain the (Z)-isomer. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an inert solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the isomerization and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Amides or esters with different alkoxy groups.

Scientific Research Applications

Methyl (Z)-3-anilinobut-2-enoate has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-3-anilinobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The conjugated double bond system allows for electron delocalization, which can facilitate binding to active sites. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and crystallographic differences between methyl (Z)-3-anilinobut-2-enoate and its analogs:

Compound Name Substituents Synthesis Method Crystallographic Data Applications References
Methyl (Z)-3-(4-ethoxyanilino)but-2-enoate 4-Ethoxy-aniline, methyl ester InBr₃ catalysis, solvent-free R = 0.042; mean σ(C–C) = 0.003 Å Precursor for β-enamino acids
(Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate 2,6-Diisopropyl-aniline, ethyl ester Not specified (presumed similar methods) Not reported Unknown
Methyl 3-(2-methoxy-anilino)-1-phenyl-but-2-en-1-one 2-Methoxy-aniline, phenyl ketone Not specified R = 0.046 (analogous structure) Intermediate for heterocyclic synthesis
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methyl-aniline, carboxylic acid Spectral analysis (UV/Vis, IR) Not reported Biologically active substance analysis
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Benzoylamino, aryl groups PTSA/PPA-mediated cyclization Not reported Synthesis of oxazoloquinolines, imidazoles

Structural Variations

  • Substituent Effects : The electronic and steric properties of the aniline ring substituents (e.g., 4-ethoxy, 2,6-diisopropyl) influence reactivity. For example, bulky substituents like diisopropyl groups may hinder crystallization, while electron-donating groups (e.g., ethoxy) enhance conjugation .
  • Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., this compound) are more lipophilic than carboxylic acid derivatives (e.g., (2Z)-4-oxobut-2-enoic acid), affecting solubility and biological activity .

Crystallographic Insights

Methyl (Z)-3-(4-ethoxyanilino)but-2-enoate exhibits a planar enamine system with a mean σ(C–C) bond length of 0.003 Å, indicating strong conjugation. The Z-configuration is stabilized by intramolecular hydrogen bonding (N–H⋯O), a feature critical for its crystalline packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.